(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate
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Description
“(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C16H13NO3S . It has a molecular weight of 299.34 . The compound contains a cyano group (-CN), a phenyl group (C6H5-), a vinyl group (CH=CH2), and a 4-methylbenzenesulfonate group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, the vinyl group, the cyano group, and the 4-methylbenzenesulfonate group . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the cyano group, the vinyl group, and the 4-methylbenzenesulfonate group. The cyano group could undergo addition reactions, the vinyl group could participate in various addition and substitution reactions, and the 4-methylbenzenesulfonate group could act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano group could increase the polarity of the compound, affecting its solubility in different solvents. The vinyl group could make the compound more reactive, and the 4-methylbenzenesulfonate group could influence the compound’s acidity .Scientific Research Applications
Corrosion Inhibition
The compound is used as an environmentally friendly corrosion inhibitor for mild steel in hydrochloric acid. The effectiveness of two synthesized ionic liquids, 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate (1-BOPAMS) and 4-(benzyloxy)-4-oxobutan-1-aminium 4-methylbenzene- sulfonate (4-BOBAMS), were evaluated for mild steel corrosion inhibition in 1.0 M hydro-chloric acid solution . The inhibition efficiency of 1-BOPAMS and 4-BOBAMS increased with concentration, with maximum inhibition values of 90.32% and 97.91%, respectively .
Forward Osmosis Process
The compound has been used in the forward osmosis process. A series of phosphonium-based ionic liquids (ILs) based on benzenesulfonate derivatives were synthesized via anion exchange with tetrabutylphosphonium bromide . These ILs were characterized and investigated for their suitability as draw solutes for forward osmosis (FO), focusing on their thermoresponsive properties, conductivities, and osmotic pressures .
Synthesis of Divalent Metal Complexes
The compound has been used in the synthesis of divalent metal 4-methylbenzenesulfonate complexes with o-phenanthroline . Three new compounds, namely [Mn (phen) 2 (L) 2] · EtOH (1), [Zn (phen) 2 (H 2 O) 2 ]2L · 6H 2 O (2) and [Cd (phen) 2 (H 2 O) 2 ]2L · 6H 2 O (3), where HL = 4-methylbenzenesulfonic acid and phen = o-phenanthroline, have been synthesized .
properties
IUPAC Name |
[(E)-2-cyano-1-phenylethenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-13-7-9-15(10-8-13)21(18,19)20-16(11-12-17)14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBOQXDGEBWWOM-LFIBNONCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=CC#N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/C(=C/C#N)/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442883 |
Source
|
Record name | GD-0756 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate | |
CAS RN |
237435-26-6 |
Source
|
Record name | GD-0756 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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